molecular formula C7H4F6N2O B3041164 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 261778-40-9

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

Cat. No. B3041164
CAS RN: 261778-40-9
M. Wt: 246.11 g/mol
InChI Key: YTHGRSOAWXEOEI-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” is a chemical compound . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, the preparation of 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone (3-trifluoromethyltrifluoroacetophenone) by Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid has been reported .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” is based on structures generated from information available in databases . The substance identifiers displayed are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .

Scientific Research Applications

Synthesis and Characterization in Chemistry

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone and its derivatives have been actively explored in the synthesis of various chemical compounds. For instance, studies have focused on synthesizing new chalcone derivatives using this compound for potential antimicrobial, antioxidant, and anticancer applications (Bhat et al., 2016). Additionally, research has been conducted on synthesizing novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, which have demonstrated moderate inhibitory activity against fungal species like Gibberella zeae (Liu et al., 2012).

Development of Pharmaceutical Agents

There is significant research interest in developing pharmaceutical agents using this compound. For instance, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform has led to the synthesis of compounds with potential pharmaceutical applications (Boltacheva et al., 2012). Studies have also explored the synthesis of trifluoromethylnaphthalenes, which could have implications in medicinal chemistry (Mellor et al., 2000).

Antiviral and Antimicrobial Applications

Compounds synthesized from 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone have shown potential in antiviral and antimicrobial applications. For example, research has highlighted the synthesis of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, exhibiting antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006). Additionally, some derivatives have shown moderate antifungal activity against strains of Candida (Mamolo et al., 2003).

properties

IUPAC Name

2,2,2-trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2O/c1-3-2-4(6(8,9)10)14-15(3)5(16)7(11,12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHGRSOAWXEOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148817
Record name 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

CAS RN

501691-55-0
Record name 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501691-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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